

# Confirming the Structure of Propanenitrile using 2D NMR: A Comparative Guide

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## Compound of Interest

Compound Name: Propanenitrile-25

CAS No.: 10419-75-7

Cat. No.: B1584105

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For researchers, scientists, and drug development professionals, elucidating the precise structure of small molecules is a critical step in the discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, and two-dimensional (2D) NMR techniques provide an even deeper level of insight into molecular connectivity. This guide provides a detailed comparison of using 2D NMR experiments, specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to unequivocally confirm the structure of propanenitrile.

Propanenitrile ( $\text{CH}_3\text{CH}_2\text{CN}$ ), a simple aliphatic nitrile, serves as an excellent model to demonstrate the power of 2D NMR in structural verification. Its straightforward structure allows for a clear illustration of the fundamental principles of these experiments.

## 1D NMR Spectral Data of Propanenitrile

Before delving into 2D techniques, it is essential to analyze the one-dimensional  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. These provide the foundational data for building the complete structural picture.

<sup>1</sup> H NMR Data	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Protons	~1.29	Triplet	3H	CH <sub>3</sub>
	~2.31	Quartet	2H	CH <sub>2</sub>

<sup>13</sup> C NMR Data	Chemical Shift (δ) ppm	Assignment
Carbons	~10.5	CH <sub>3</sub>
	~12.5	CH <sub>2</sub>
	~119.5	CN

## Confirming Connectivity with 2D NMR

While 1D NMR provides strong evidence for the presence of a methyl (CH<sub>3</sub>) and a methylene (CH<sub>2</sub>) group adjacent to each other, 2D NMR experiments offer definitive proof of this connectivity and the direct attachment of protons to their respective carbon atoms.

## Correlation Spectroscopy (COSY)

The <sup>1</sup>H-<sup>1</sup>H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of propanenitrile, a cross-peak is expected between the signals of the methyl and methylene protons, confirming their adjacent positions in the molecule.

COSY Correlation	Proton 1 (δ ppm)	Proton 2 (δ ppm)	Conclusion
Cross-peak	~1.29 (CH <sub>3</sub> )	~2.31 (CH <sub>2</sub> )	The methyl and methylene groups are vicinally coupled, confirming the ethyl fragment.

## Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond  $^1J_{CH}$  coupling).[1][2] This technique is invaluable for unambiguously assigning proton signals to their corresponding carbons. For propanenitrile, two cross-peaks are expected.

HSQC Correlation	$^1H$ Chemical Shift ( $\delta$ ppm)	$^{13}C$ Chemical Shift ( $\delta$ ppm)	Conclusion
Cross-peak 1	~1.29	~10.5	The protons at ~1.29 ppm are directly bonded to the carbon at ~10.5 ppm ( $CH_3$ ).
Cross-peak 2	~2.31	~12.5	The protons at ~2.31 ppm are directly bonded to the carbon at ~12.5 ppm ( $CH_2$ ).

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Sample Preparation

A solution of propanenitrile (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5 mL of  $CDCl_3$ ) and transferred to a 5 mm NMR tube. The sample should be homogeneous and free of particulate matter.

### 1D NMR Data Acquisition

- $^1H$  NMR: A standard single-pulse experiment is performed. Key parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- $^{13}C$  NMR: A proton-decoupled experiment is typically used to obtain singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of  $^{13}C$ .

### 2D NMR Data Acquisition

COSY (Correlation Spectroscopy):

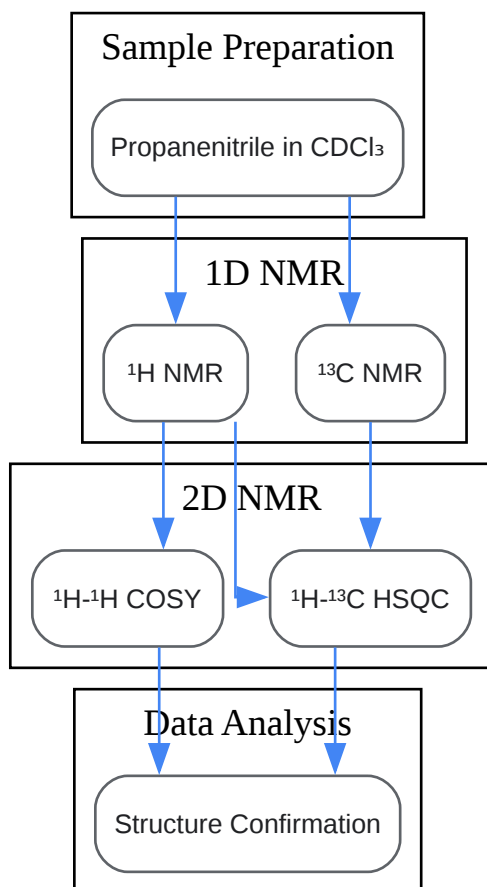
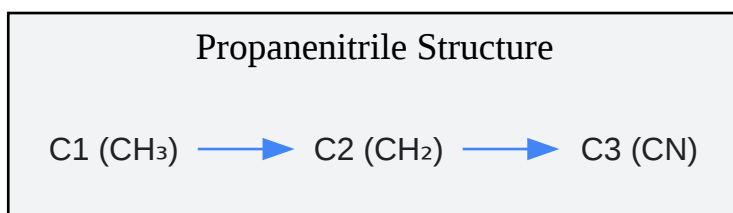
- **Pulse Program:** A standard gradient-selected COSY (e.g., cosygpqf) pulse sequence is used.
- **Spectral Width:** The spectral width in both dimensions (F1 and F2) is set to encompass all proton signals.
- **Data Points:** Typically, 1024 or 2048 data points are acquired in the direct dimension ( $t_2$ ), and 256 to 512 increments are collected in the indirect dimension ( $t_1$ ).
- **Scans:** The number of scans per increment is chosen based on the sample concentration, typically ranging from 2 to 8.
- **Processing:** The data is processed using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence):

- **Pulse Program:** A standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedtgpssisp2.2) pulse sequence is employed.
- **Spectral Width:** The spectral width in the F2 dimension ( $^1\text{H}$ ) is set to cover the proton chemical shift range, while the F1 dimension ( $^{13}\text{C}$ ) is set to cover the expected carbon chemical shift range.
- **Data Points:** Similar to COSY, 1024 or 2048 data points are acquired in F2, with 128 to 256 increments in F1.
- **Scans:** A higher number of scans per increment (e.g., 4-16) is generally required compared to COSY to achieve adequate signal-to-noise.
- **Processing:** The data is processed using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and a two-dimensional Fourier transform.

## Visualizing the Structural Confirmation

The relationships confirmed by the 2D NMR experiments can be visualized to provide a clear and concise representation of the structural elucidation process.



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## References

- 1. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- [2. nmr.chem.columbia.edu \[nmr.chem.columbia.edu\]](https://nmr.chem.columbia.edu)
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